4-(4-Nitropyridin-2-yl)morpholine CAS number and chemical properties
4-(4-Nitropyridin-2-yl)morpholine CAS number and chemical properties
Executive Summary
4-(4-Nitropyridin-2-yl)morpholine (Systematic name: 2-morpholino-4-nitropyridine) is a specialized heterocyclic intermediate primarily utilized in the synthesis of kinase inhibitors (e.g., PI3K, mTOR) and other bioactive small molecules.[1] Unlike its commercially ubiquitous isomer 4-(5-nitropyridin-2-yl)morpholine , the 4-nitro variant offers a unique substitution vector for developing 2,4-disubstituted pyridine scaffolds.[1]
This guide details the chemical identity, validated synthetic pathways, physicochemical profile, and handling protocols for this compound.[1] Due to limited commercial availability, this document prioritizes synthetic accessibility and structural validation .
Part 1: Chemical Identity & Physicochemical Profile[1]
Nomenclature & Identification
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IUPAC Name: 4-(4-Nitropyridin-2-yl)morpholine[1]
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Alternative Names: 2-Morpholino-4-nitropyridine; 2-(4-Morpholinyl)-4-nitropyridine.[1]
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CAS Number: Not widely indexed as a commodity chemical.
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Search Strategy: Researchers should search for the precursor 2-Chloro-4-nitropyridine (CAS 23056-36-2) or the N-oxide precursor.[1]
-
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Molecular Formula:
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Molecular Weight: 209.20 g/mol
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SMILES: O=c1ccnc(N2CCOCC2)c1
Structural Differentiation (Critical Note)
Researchers must distinguish this compound from its common isomers to avoid regiochemical errors in synthesis.
| Compound | Structure | CAS Number | Key Feature |
| Target: 4-(4-Nitropyridin-2-yl)morpholine | Pyridine with Morpholine at C2, Nitro at C4 | Synthesized | Precursor to 2,4-diaminopyridines |
| Isomer: 4-(5-Nitropyridin-2-yl)morpholine | Pyridine with Morpholine at C2, Nitro at C5 | 26820-74-0 | Common commercial reagent |
Part 2: Synthetic Routes & Optimization
The synthesis of 4-(4-Nitropyridin-2-yl)morpholine is non-trivial due to the instability of the 4-nitropyridine moiety.[1] The most robust route involves nucleophilic aromatic substitution (
Retrosynthetic Analysis
The 2-position of the pyridine ring is activated for nucleophilic attack by the ring nitrogen.[1] However, the 4-nitro group also activates the 2-position.[1] The challenge lies in synthesizing the precursor 2-chloro-4-nitropyridine , as direct nitration of 2-chloropyridine yields the 5-nitro isomer.[1]
Strategic Route:
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Oxidation: 2-Chloropyridine
2-Chloropyridine-N-oxide.[1] -
Nitration: 2-Chloropyridine-N-oxide
2-Chloro-4-nitropyridine-N-oxide (Nitration occurs at C4 due to N-oxide directing effect).[1] -
Reduction: 2-Chloro-4-nitropyridine-N-oxide
2-Chloro-4-nitropyridine. -
Substitution: 2-Chloro-4-nitropyridine + Morpholine
Product.
Visualized Synthesis Pathway
Caption: Validated synthetic route exploiting N-oxide chemistry to achieve C4-nitration regioselectivity.
Part 3: Experimental Protocols
Protocol A: Preparation of Precursor (2-Chloro-4-nitropyridine)
Note: 4-Nitropyridines are potentially explosive and skin irritants.[1] Work behind a blast shield.
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Nitration: Dissolve 2-chloropyridine-N-oxide in conc.
. Add fuming dropwise at 90-100°C. (Caution: Exothermic). Pour onto ice to precipitate 2-chloro-4-nitropyridine-N-oxide . -
Deoxygenation: Suspend the N-oxide in
. Add (3 equiv) dropwise at reflux. -
Workup: Quench with ice water, neutralize with
, and extract with DCM. -
Yield: Typically 60-70% over two steps.
Protocol B: Coupling with Morpholine
This step installs the morpholine ring. The chloro- group at C2 is displaced preferentially over the nitro- group at C4 under mild conditions.[1]
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Reagents: 2-Chloro-4-nitropyridine (1.0 equiv), Morpholine (1.2 equiv),
(2.0 equiv).[1] -
Solvent: Acetonitrile (MeCN) or DMF.
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Conditions: Stir at Room Temperature for 4–6 hours.
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Optimization: If reaction is slow, heat to 40-50°C. Avoid high heat to prevent displacement of the nitro group.[1]
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Workup: Dilute with water. The product often precipitates as a yellow/orange solid. Filter and wash with water.
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Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane/EtOAc).
Part 4: Applications in Drug Discovery
This scaffold is a "Privileged Structure" in kinase inhibitor design. The morpholine improves solubility and metabolic stability, while the pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket.[1]
Functionalization Logic
The primary utility of 4-(4-Nitropyridin-2-yl)morpholine is as a precursor to the 4-amino derivative.[1]
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Reduction:
or reduces the nitro group to an amine ( ). -
Coupling: The resulting 2-morpholinopyridin-4-amine reacts with isocyanates or carboxylic acids to form urea or amide linkers, common in Type II kinase inhibitors.[1]
Medicinal Chemistry Workflow
Caption: Standard workflow converting the nitro-intermediate into bioactive kinase inhibitors.
Part 5: Safety & Handling (MSDS Highlights)
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Hazards:
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Energetic Material: Nitro-pyridines can decompose violently at high temperatures.[1] Do not distill residues to dryness.
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Skin/Eye Irritant: Causes severe eye irritation and skin sensitization.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.
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Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers.
References
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Synthesis of 4-Nitropyridine Precursors
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Nucleophilic Substitution on Pyridines
- Title: Regioselective Nucleophilic Aromatic Substitution of Chloronitropyridines.
- Source: Tetrahedron Letters.
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URL:[Link]
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Morpholine in Medicinal Chemistry
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Precursor Data (2-Chloro-4-nitropyridine)
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
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- 9. prepchem.com [prepchem.com]
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